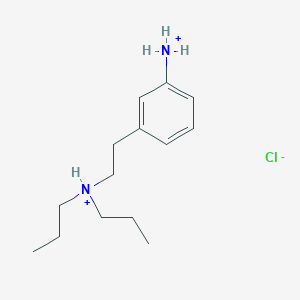

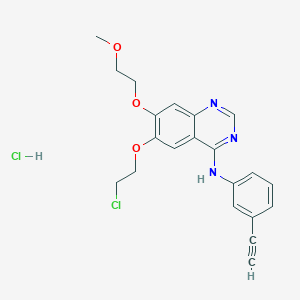

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride

Übersicht

Beschreibung

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride, or 6-ODC-Erlotinib HCl, is a novel drug developed by scientists to treat cancer. It is a derivative of the original Erlotinib, a tyrosine kinase inhibitor. 6-ODC-Erlotinib HCl has been found to be more effective than Erlotinib at inhibiting the growth of cancer cells.

Wissenschaftliche Forschungsanwendungen

Erlotinib's Role in Non-Small Cell Lung Cancer (NSCLC)

Erlotinib has been extensively studied for its effectiveness in treating non-small cell lung cancer (NSCLC). It is an orally active inhibitor of the EGFR/HER1, part of a key regulatory pathway in cancer. Research has demonstrated erlotinib's ability to significantly improve overall survival, progression-free survival, and time to disease-related symptoms in patients with NSCLC who have failed first- or second-line chemotherapy. This makes erlotinib a vital option for third-line treatment, marking a significant advancement in NSCLC therapy (Blackhall, Rehman, & Thatcher, 2005).

Pharmacokinetic Profile and Therapeutic Drug Monitoring

The pharmacokinetic profile of erlotinib is characterized by significant variability that may affect efficacy and tolerability. Studies have focused on the therapeutic drug monitoring (TDM) of erlotinib to optimize its clinical benefits. These investigations suggest that TDM, alongside adjustments for tumor biomarkers, could help in individualizing therapy to enhance treatment outcomes (Petit-Jean et al., 2015).

Combination Therapy with Other Anticancer Agents

There is ongoing research into the combination of erlotinib with other anticancer agents, such as bevacizumab, to explore synergistic effects. The rationale behind combination therapy is to target multiple pathways involved in tumor growth and resistance mechanisms, potentially leading to improved treatment efficacy and patient outcomes. The exploration of such combinations is part of a broader effort to enhance the clinical success rates in oncology by leveraging the complementary mechanisms of action of different therapeutic agents (Efferth, 2017).

Safety and Hazards

Wirkmechanismus

- By inhibiting EGFR, erlotinib disrupts downstream signaling pathways, affecting cell growth and survival .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

It is known that Erlotinib, the parent compound, interacts with the epidermal growth factor receptor (EGFR), a protein involved in cell signaling pathways .

Cellular Effects

Erlotinib has been shown to inhibit the EGFR tyrosine kinase, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Erlotinib, the parent compound, is known to bind to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity .

Metabolic Pathways

Erlotinib is known to undergo extensive hepatic metabolism, primarily by the cytochrome P450 enzymes CYP3A4 and CYP1A2 .

Eigenschaften

IUPAC Name |

6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFZBXSVTMDWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-04-9 | |

| Record name | 4-Quinazolinamine, 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

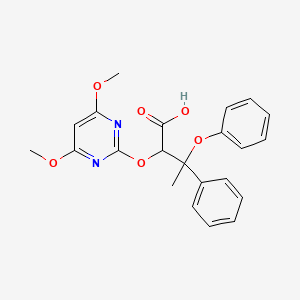

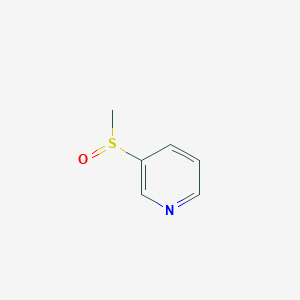

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxabicyclo[2.2.1]heptane-2-carboxamide,2-amino-,endo-(+)-(9CI)](/img/no-structure.png)

![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)